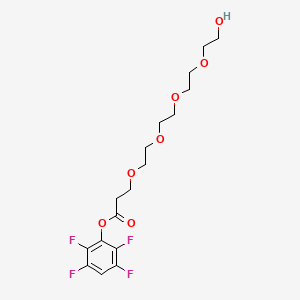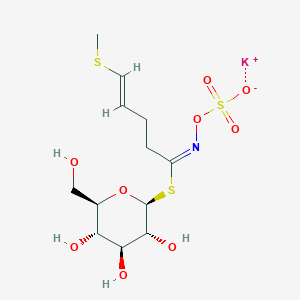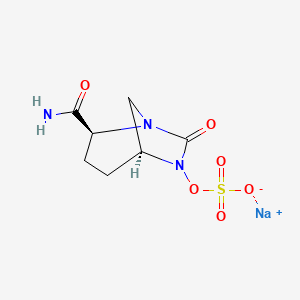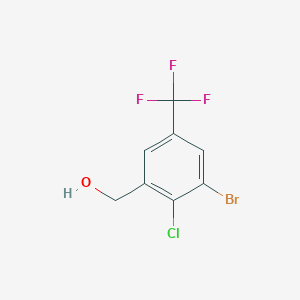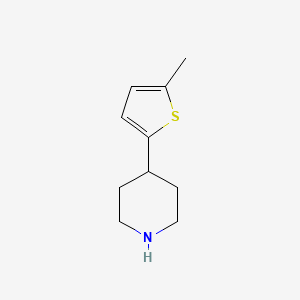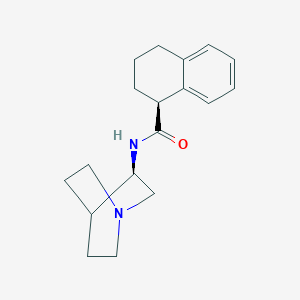
(2S)-Arimoclomol Maleic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Arimoclomol Maleic Acid is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of arimoclomol, a pharmacological agent known for its role in treating neurodegenerative diseases. The addition of maleic acid enhances its stability and solubility, making it more effective for research and therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid under controlled conditions. The process begins with the preparation of arimoclomol, which is synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Once arimoclomol is obtained, it is reacted with maleic acid in a solvent such as ethanol or methanol. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to maintain consistency and quality. The final product is subjected to purification techniques such as crystallization or chromatography to remove any impurities and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Arimoclomol Maleic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.
Applications De Recherche Scientifique
(2S)-Arimoclomol Maleic Acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (2S)-Arimoclomol Maleic Acid involves its interaction with molecular targets and pathways within cells. The compound is known to act as a co-inducer of heat shock proteins (HSPs), which play a crucial role in protecting cells from stress and damage. By enhancing the expression of HSPs, this compound helps to maintain cellular homeostasis and prevent the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arimoclomol: The parent compound of (2S)-Arimoclomol Maleic Acid, known for its neuroprotective properties.
Maleic Acid: A dicarboxylic acid that enhances the stability and solubility of arimoclomol.
Fumaric Acid: The trans-isomer of maleic acid, used in various industrial applications.
Uniqueness
This compound stands out due to its combined properties of arimoclomol and maleic acid. The addition of maleic acid not only improves the stability and solubility of arimoclomol but also enhances its therapeutic potential. This makes this compound a unique and valuable compound for scientific research and medical applications.
Propriétés
Formule moléculaire |
C18H24ClN3O7 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-[(2S)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m0./s1 |
Clé InChI |
OHUSJUJCPWMZKR-FTUYNFQWSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
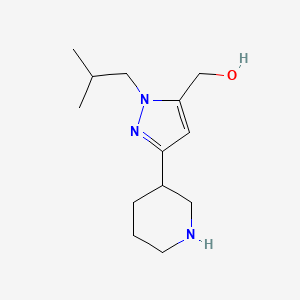
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
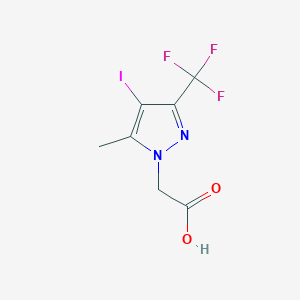

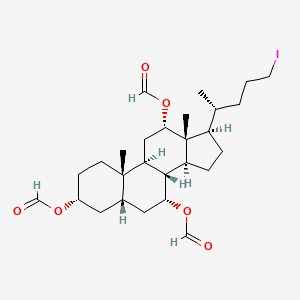
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
